5-Methylbenzofuran-4,7-dione
Description
5-Methylbenzofuran-4,7-dione is a bicyclic organic compound featuring a benzofuran core substituted with a methyl group at position 5 and ketone functionalities at positions 4 and 7. This structure confers unique electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science.
Properties
CAS No. |
141462-51-3 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
5-methyl-1-benzofuran-4,7-dione |
InChI |
InChI=1S/C9H6O3/c1-5-4-7(10)9-6(8(5)11)2-3-12-9/h2-4H,1H3 |
InChI Key |
OJFBEKJSRZTJNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)C=CO2 |
Synonyms |
4,7-Benzofurandione, 5-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and functional distinctions between 5-Methylbenzofuran-4,7-dione and related compounds:
| Compound | CAS Number | Core Structure | Substituents | Dione Positions | Saturation |
|---|---|---|---|---|---|
| This compound | Not specified | Benzofuran | Methyl (C5), ketones (C4, C7) | 4,7 | Fully aromatic |
| 5-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione | 3425-89-6 | Partially hydrogenated benzofuran | Methyl (C5), ketones (C1, C3) | 1,3 | Tetrahydro (non-aromatic) |
| 2-(4-Chlorophenyl)-1H-benzimidazol-4,7-dione N-oxide | Not specified | Benzimidazole | Chlorophenyl (C2), ketones (C4, C7) | 4,7 | Aromatic with N-oxide |
Key Observations :
- Aromaticity: this compound retains full aromaticity, whereas the tetrahydro analog (3425-89-6) is non-aromatic due to hydrogenation .
- Dione Position : The placement of ketone groups significantly impacts reactivity. For example, 1,3-diones (as in 3425-89-6) may exhibit different redox behavior compared to 4,7-diones due to conjugation with the furan oxygen.
- Heteroatom Influence : Replacing the furan oxygen in benzofuran with nitrogen (as in benzimidazole derivatives) alters electronic properties and biological activity .
Research Implications
- Electrochemical Applications : The 4,7-dione configuration in benzofuran/benzimidazole systems may serve as electron-deficient motifs for charge-transfer materials.
- Biological Activity : Benzimidazole derivatives (e.g., compound 6a) are often explored for medicinal applications, whereas benzofuran diones may have niche roles in polymer chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
